

Introduction: The Pyrazole Scaffold and the Emergence of Fenamole

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Compound of Interest

Compound Name: Fenamole

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The pyrazole ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and anti-angiogenic compounds[1][2]. This guide focuses on a specific and significant member of this class: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which for the purpose of this document, we will refer to as **Fenamole**. While the name "**Fenamole**" has been associated with other substances, its core structure represents a key intermediate for the development of novel therapeutics[1].

This document provides a comprehensive, field-proven guide for the synthesis and rigorous analytical characterization of **Fenamole**, tailored for researchers, medicinal chemists, and drug development professionals. Our approach emphasizes not just the procedural steps but the underlying chemical principles and the rationale behind methodological choices, ensuring a robust and reproducible scientific outcome.

PART 1: Chemical Synthesis of Fenamole

The synthesis of **Fenamole** is most reliably achieved through a well-established cyclocondensation reaction. This approach is valued for its efficiency, regioselectivity, and high yields.

Principle and Mechanism

The core reaction involves the condensation of phenylhydrazine with (ethoxymethylene)malononitrile. The reaction proceeds via a Michael-type addition followed by

an intramolecular cyclization and subsequent elimination of ethanol to form the stable pyrazole ring. Phenylhydrazine acts as the binucleophilic component, providing the two nitrogen atoms for the heterocyclic ring, while (ethoxymethylene)malononitrile serves as the C3 component, contributing the carbon backbone and the nitrile functionality.

The choice of ethanol as a solvent is strategic; it readily dissolves the reactants and its boiling point provides the necessary thermal energy to overcome the activation barrier for the cyclization step without promoting significant side reactions[3].

Experimental Protocol: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol is designed as a self-validating system, with clear endpoints and purification steps to ensure high purity of the final product.

Materials and Reagents:

- Phenylhydrazine
- (Ethoxymethylene)malononitrile
- Absolute Ethanol
- Ethyl Acetate
- Deionized Water
- Round-bottom flask (50 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phenylhydrazine (1.2 mmol) in absolute ethanol (10 mL). Place the flask under a nitrogen atmosphere to prevent oxidation.
- **Addition of Reagent:** While stirring, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the solution. The slow addition is crucial to control any initial exotherm.
- **Reflux:** Attach a reflux condenser to the flask and bring the solution to a gentle reflux using a heating mantle. Maintain the reflux for approximately 4 hours^[3]. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Extraction:** After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and wash with deionized water (2 x 30 mL) to remove any remaining ethanol and water-soluble impurities^[3].
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a solid.

Advanced Synthetic Strategies: Green Chemistry Approaches

In line with modern principles of sustainable chemistry, several "green" methods for the synthesis of 5-aminopyrazole derivatives have been developed. These often involve one-pot, multi-component reactions using recyclable catalysts. For instance, the use of magnetically separable nanocatalysts, such as Fe₃O₄@SiO₂ functionalized with vanillin and thioglycolic acid, allows for the reaction to proceed efficiently at room temperature with easy catalyst recovery and reuse^{[4][5]}. Another approach utilizes SnO–CeO₂ nanocomposites in water, achieving high yields and demonstrating excellent catalyst stability over multiple cycles^[6]. These methods offer significant advantages in terms of reduced reaction times, operational simplicity, and minimized environmental impact.

PART 2: Analytical Characterization of Fenamole

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized **Fenamole**. A multi-technique approach is recommended.

Spectroscopic Characterization

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds[7]. It is a rapid, non-destructive technique ideal for initial structural confirmation.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Place a small amount of the dried, purified **Fenamole** powder directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the spectrum, typically in the range of 4000-650 cm^{-1} , with a resolution of 4 cm^{-1} over 16 scans[7].
- Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) between samples.

Expected Data: The FTIR spectrum of **Fenamole** is expected to show characteristic absorption bands confirming its key functional groups.

Functional Group	Expected Wavenumber (cm^{-1})	Vibrational Mode
N-H (amine)	~3400 - 3200	Stretching
C-H (aromatic)	~3100 - 3000	Stretching
C≡N (nitrile)	~2260 - 2220	Stretching
C=C (aromatic ring)	~1600 - 1450	Stretching
C-N	~1350 - 1250	Stretching

Table 1: Predicted FTIR Absorption Bands for **Fenamole**. These values are based on typical ranges for the specified functional groups and data from structurally similar compounds[5][8].

Principle: NMR spectroscopy provides detailed information about the molecular structure by observing the magnetic properties of atomic nuclei (typically ^1H and ^{13}C) in a magnetic field[9]. It is the most powerful technique for unambiguous structure elucidation.

Protocol: ^1H and ^{13}C NMR

- Dissolve 5-10 mg of purified **Fenamole** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in an NMR tube.
- Acquire the ^1H NMR spectrum.
- Acquire the ^{13}C NMR spectrum.
- Process the data (Fourier transform, phase correction, and baseline correction).

Expected Data: The NMR spectra will provide definitive proof of the **Fenamole** structure.

Proton (^1H)	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
-NH ₂	~5.0 - 7.0	Singlet (broad)	2H
Aromatic -H	~7.2 - 7.8	Multiplet	5H
Pyrazole -H	~8.0 - 8.5	Singlet	1H

Table 2: Predicted ^{13}C NMR Data for **Fenamole**. Chemical shifts are estimates and can vary based on solvent and concentration. Data is extrapolated from similar structures[5].

Carbon (^{13}C)	Expected Chemical Shift (δ , ppm)
$\text{C}\equiv\text{N}$	~115 - 125
Aromatic C	~120 - 140
Pyrazole C	~100 - 155

Table 3: Predicted ^{13}C NMR Data for **Fenamole**. Specific assignments require more advanced 2D NMR techniques.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the exact molecular weight of the compound and providing structural information through fragmentation patterns[10].

Protocol: Electrospray Ionization (ESI)-MS

- Prepare a dilute solution of **Fenamole** in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the ESI source of the mass spectrometer.
- Acquire the mass spectrum in positive ion mode.

Expected Data: The molecular formula of **Fenamole** (5-amino-1-phenyl-1H-pyrazole-4-carbonitrile) is $\text{C}_{10}\text{H}_8\text{N}_4$. The exact mass is 184.0749 g/mol. The ESI-MS spectrum should show a prominent peak for the protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 185.08.

Chromatographic Characterization

Principle: HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture[11]. For synthesis validation, it is the gold standard for determining the purity of the final product. A reversed-phase (RP-HPLC) method is most suitable for a molecule like **Fenamole**.

Protocol: RP-HPLC for Purity Analysis

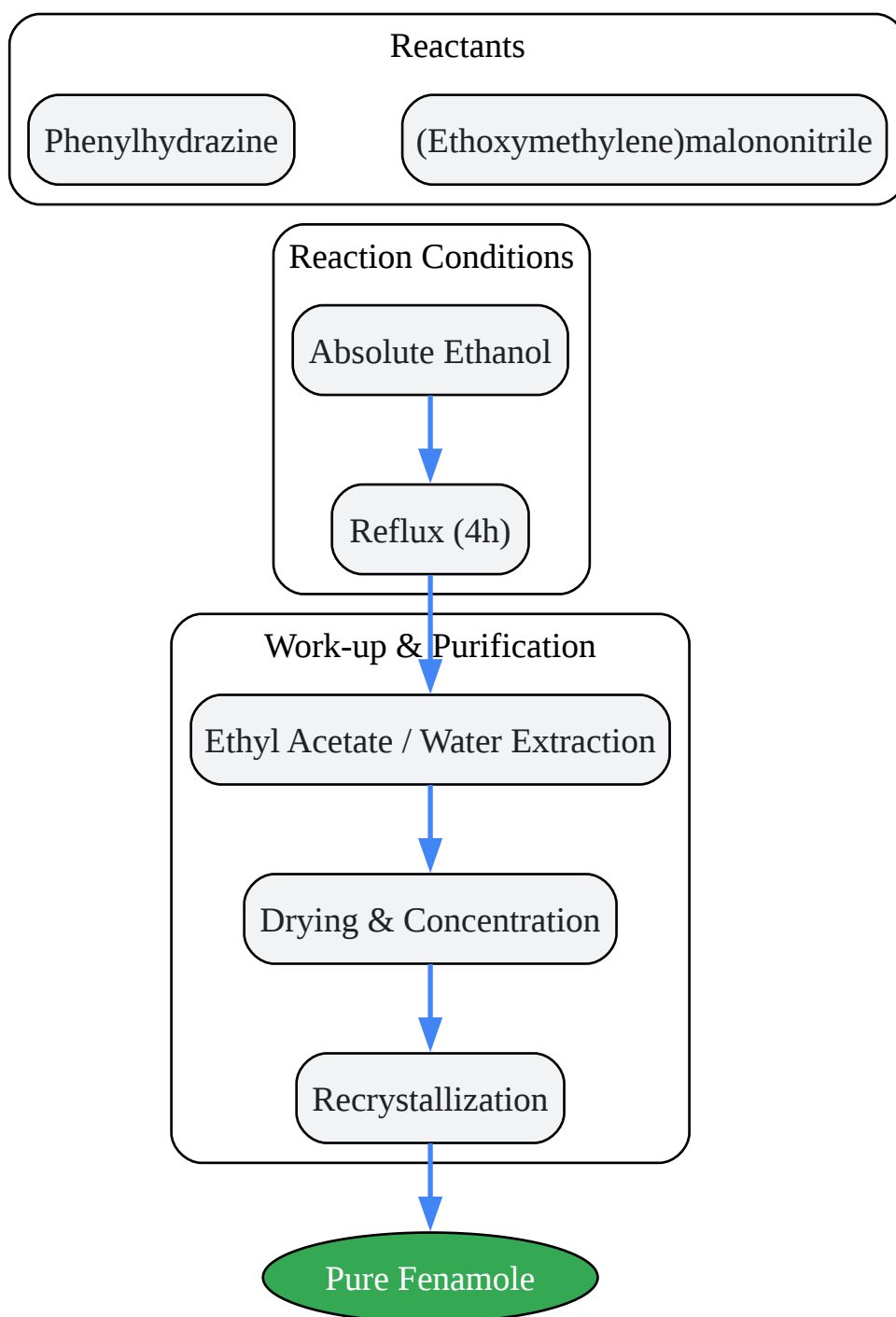
- Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of methanol and water (e.g., 70:30 v/v)[12]. Filter and degas the mobile phase.
- Standard Preparation: Prepare a stock solution of the purified **Fenamole** at a known concentration (e.g., 1 mg/mL) in the mobile phase.
- Chromatographic Conditions:
 - Column: C18, 250 x 4.6 mm, 5 μm particle size[12][13].

- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by a UV scan of the analyte (e.g., 254 nm or 275 nm)[12][14].
- Injection Volume: 20 μ L.
- Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Expected Data: A successful synthesis and purification will result in a single major peak in the HPLC chromatogram, with a purity level typically exceeding 98%. The retention time of this peak is a characteristic property of the compound under the specific chromatographic conditions.

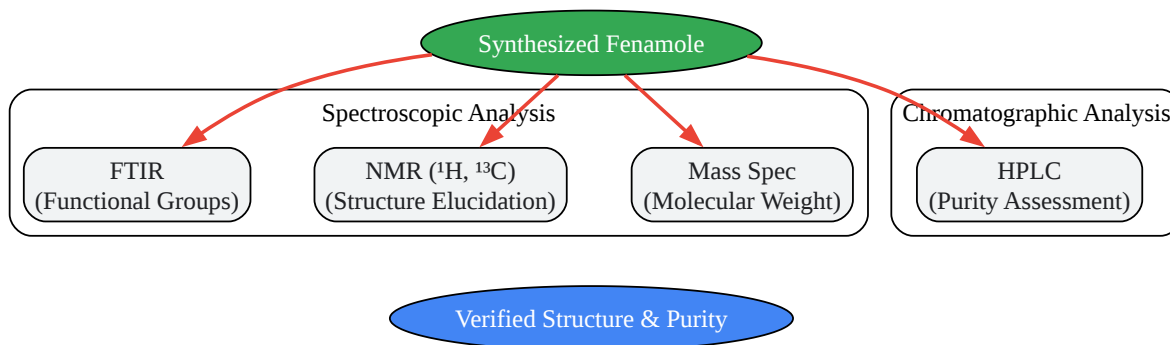
PART 3: Visualization of Workflows

Visual diagrams are essential for quickly understanding complex processes. The following have been generated using Graphviz to illustrate the synthesis and characterization workflows.



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Caption: Workflow for the synthesis of **Fenamole**.



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